molecular formula C15H18N2O5S B12792619 1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)thymine CAS No. 125083-80-9

1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)thymine

Cat. No.: B12792619
CAS No.: 125083-80-9
M. Wt: 338.4 g/mol
InChI Key: DWMGGBXPBFYIBI-UHFFFAOYSA-N
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Description

1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)thymine is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyethoxy group, a methoxyphenyl thio group, and a thymine base. Its chemical properties and reactivity make it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)thymine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Protection of the thymine base: The thymine base is protected to prevent unwanted reactions during subsequent steps.

    Introduction of the hydroxyethoxy group: This step involves the reaction of the protected thymine with an appropriate reagent to introduce the hydroxyethoxy group.

    Thioether formation: The methoxyphenyl thio group is introduced through a nucleophilic substitution reaction.

    Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)thymine can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the methoxyphenyl thio group to a thiol.

    Substitution: The methoxyphenyl thio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction of the methoxyphenyl thio group can yield thiols.

Scientific Research Applications

1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)thymine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to nucleic acid chemistry and interactions with biological molecules.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)thymine involves its interaction with specific molecular targets. The hydroxyethoxy group and methoxyphenyl thio group can participate in hydrogen bonding and hydrophobic interactions, respectively, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)uracil: Similar structure but with a uracil base instead of thymine.

    1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)cytosine: Similar structure but with a cytosine base instead of thymine.

Uniqueness

1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)thymine is unique due to its specific combination of functional groups and the thymine base. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

125083-80-9

Molecular Formula

C15H18N2O5S

Molecular Weight

338.4 g/mol

IUPAC Name

1-(2-hydroxyethoxymethyl)-6-(4-methoxyphenyl)sulfanyl-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C15H18N2O5S/c1-10-13(19)16-15(20)17(9-22-8-7-18)14(10)23-12-5-3-11(21-2)4-6-12/h3-6,18H,7-9H2,1-2H3,(H,16,19,20)

InChI Key

DWMGGBXPBFYIBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=C(C=C2)OC

Origin of Product

United States

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